molecular formula C11H7BrClIS B8559890 2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene

2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene

Cat. No.: B8559890
M. Wt: 413.50 g/mol
InChI Key: RRKCHDWHVNOIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, iodine, and a thienylmethyl group that is further substituted with chlorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a benzene derivative followed by the introduction of the thienylmethyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography, is also common to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or Grignard reagents (for nucleophilic substitution) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene involves its interaction with molecular targets, such as enzymes or receptors. The halogen atoms and the thienylmethyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodobenzene: Lacks the thienylmethyl group and chlorine substitution.

    1-(5-Chloro-2-thienylmethyl)-2-iodobenzene: Lacks the bromine substitution.

    5-Bromo-1-(2-thienylmethyl)-2-iodobenzene: Lacks the chlorine substitution on the thienylmethyl group.

Uniqueness

2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene is unique due to the presence of multiple halogen atoms and the thienylmethyl group. This combination of substituents imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H7BrClIS

Molecular Weight

413.50 g/mol

IUPAC Name

2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene

InChI

InChI=1S/C11H7BrClIS/c12-8-1-3-10(14)7(5-8)6-9-2-4-11(13)15-9/h1-5H,6H2

InChI Key

RRKCHDWHVNOIIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CC2=CC=C(S2)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-iodobenzoic acid (see Jorg Frahn, A.-Dieter Schluter Synthesis 1997, 1301-1304) and 2-chlorothiophene were treated in a manner similar to Reference Example 5 to give 5-bromo-1-(5-chloro-2-thienylmethyl)-2-iodobenzene as colorless oil.
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